N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3-fluoro-4-methoxybenzamide
Description
N-[(4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl]-3-fluoro-4-methoxybenzamide is a synthetic small molecule characterized by a triazine heterocycle substituted with dimethoxy groups at positions 4 and 4. The triazine core is linked via a methylene group to a benzamide moiety bearing fluorine and methoxy substituents at the 3- and 4-positions, respectively.
Properties
IUPAC Name |
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3-fluoro-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN4O4/c1-21-10-5-4-8(6-9(10)15)12(20)16-7-11-17-13(22-2)19-14(18-11)23-3/h4-6H,7H2,1-3H3,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGSRJUHIVYZIMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC2=NC(=NC(=N2)OC)OC)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution with Methylamine
CDMT reacts with methylamine in anhydrous tetrahydrofuran (THF) at 0–5°C to yield 2-(methylamino)-4,6-dimethoxy-1,3,5-triazine. This intermediate is subsequently reduced using sodium cyanoborohydride in methanol to produce (4,6-dimethoxy-1,3,5-triazin-2-yl)methylamine. The reaction proceeds via an imine intermediate, with the reducing agent selectively targeting the C=N bond while preserving the triazine ring.
Table 1: Reaction Conditions for Triazine-Methylamine Synthesis
| Parameter | Value |
|---|---|
| Temperature | 0–5°C (substitution), 25°C (reduction) |
| Solvent | THF (substitution), MeOH (reduction) |
| Reaction Time | 2 hours (substitution), 12 hours (reduction) |
| Yield | 78–82% (over two steps) |
Activation of 3-Fluoro-4-methoxybenzoic Acid
The carboxylic acid component, 3-fluoro-4-methoxybenzoic acid (CAS 403-20-3), is activated using 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM), a triazine-based coupling agent. DMTMM facilitates the formation of a reactive acyloxy triazinium intermediate, which is highly electrophilic and prone to nucleophilic attack by amines.
Mechanistic Insights
DMTMM reacts with the carboxylate anion of 3-fluoro-4-methoxybenzoic acid in the presence of N-methylmorpholine (NMM) as a base. The reaction generates N-methylmorpholinium chloride as a byproduct, which is removed via aqueous extraction. The activated ester intermediate exhibits a half-life of approximately 30 minutes in dichloromethane at 25°C, necessitating immediate use in subsequent coupling steps.
Table 2: Activation Parameters for 3-Fluoro-4-methoxybenzoic Acid
| Parameter | Value |
|---|---|
| DMTMM Equivalents | 1.2 |
| Solvent | Dichloromethane |
| Temperature | 25°C |
| Reaction Time | 15–20 minutes |
| Base | N-Methylmorpholine (2.0 eq) |
Amide Bond Formation
The coupling reaction between the activated benzoic acid and triazine-methylamine is conducted under inert atmospheric conditions to prevent hydrolysis of the reactive intermediate. The reaction proceeds via a two-step mechanism: (1) nucleophilic attack by the amine on the activated ester and (2) elimination of the triazine-leaving group.
Optimized Coupling Conditions
A mixture of the activated ester (1.0 equivalent) and triazine-methylamine (1.1 equivalents) in acetonitrile is stirred at 40°C for 6–8 hours. Triethylamine (3.0 equivalents) is added to neutralize residual HCl generated during the reaction. The crude product is purified via flash chromatography (silica gel, ethyl acetate/hexanes 1:2) to yield N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3-fluoro-4-methoxybenzamide as a white crystalline solid.
Table 3: Coupling Reaction Performance Metrics
| Metric | Value |
|---|---|
| Yield | 85–89% |
| Purity (HPLC) | ≥98% |
| Melting Point | 152–154°C |
Industrial-Scale Production Considerations
Scaling the synthesis to industrial levels requires modifications to laboratory protocols. Continuous flow reactors replace batch systems to enhance heat transfer and reduce reaction times. For example, the activation and coupling steps are performed in a tandem flow setup with residence times of 5 minutes (activation) and 30 minutes (coupling). Solvent recovery systems are integrated to minimize waste, achieving a solvent recycling efficiency of 92%.
Catalyst and Solvent Optimization
Ferric chloride (FeCl₃) is employed as a catalyst in pilot-scale trials, reducing the activation energy of the coupling step by 15%. Isopropyl alcohol replaces acetonitrile as the solvent due to its lower toxicity and higher boiling point (82°C vs. 81°C), which simplifies distillation-based purification.
Comparative Analysis of Alternative Methods
Phosphorus-Based Coupling Agents
While DMTMM is the preferred reagent, alternative methods using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) have been explored. These agents convert 3-fluoro-4-methoxybenzoic acid into its acyl chloride derivative, which is then reacted with triazine-methylamine. However, these methods produce stoichiometric amounts of acidic byproducts, necessitating extensive neutralization and reducing overall yields to 70–75%.
Enzymatic Coupling
Lipase-mediated coupling in aqueous tert-butanol has been investigated as an eco-friendly alternative. While avoiding toxic reagents, this method suffers from low conversion rates (45–50%) and prolonged reaction times (48–72 hours), making it impractical for large-scale applications.
Chemical Reactions Analysis
Types of Reactions
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3-fluoro-4-methoxybenzamide undergoes various types of chemical reactions, including:
Condensation Reactions: It can act as a condensing agent for the formation of amides from carboxylic acids and amines.
Esterification Reactions: It can facilitate the esterification of carboxylic acids with alcohols to form esters.
Common Reagents and Conditions
Condensation Reactions: Typically carried out in tetrahydrofuran (THF) with the presence of N-methylmorpholine.
Esterification Reactions: Conducted in the presence of alcohols such as methanol, ethanol, isopropyl alcohol, or t-butyl alcohol.
Major Products Formed
Amides: Formed from the reaction of carboxylic acids and amines.
Esters: Formed from the reaction of carboxylic acids and alcohols.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Research indicates that compounds containing the triazine moiety exhibit notable anticancer properties. In a study involving derivatives of triazines, several compounds demonstrated cytotoxic activity against human cancer cell lines such as HCT-116, HeLa, and MCF-7. The mechanism often involves the induction of apoptosis in cancer cells, with specific analogues showing IC50 values below 100 μM .
Case Study:
A derivative similar to N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3-fluoro-4-methoxybenzamide was tested for its ability to inhibit cell proliferation. The results indicated a significant increase in apoptotic cells after treatment, suggesting that modifications to the triazine structure can enhance anticancer activity .
Organic Synthesis Applications
2.1 Coupling Reagent
This compound serves as an efficient coupling agent in organic synthesis. It facilitates the formation of amides and esters from carboxylic acids and amines or alcohols. This property is particularly valuable in synthesizing complex organic molecules where traditional methods may be less efficient .
| Application | Description | Reference |
|---|---|---|
| Anticancer Activity | Induces apoptosis in various cancer cell lines with IC50 values < 100 μM | |
| Organic Synthesis | Acts as a coupling reagent for amide and ester formation |
Antimicrobial Activity
Compounds derived from triazines have also shown promising antimicrobial properties. Studies indicate that certain derivatives exhibit significant inhibition against various microorganisms including Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups enhances their antimicrobial efficacy .
Case Study:
In a comparative study of antimicrobial activity among several triazine derivatives, one compound demonstrated superior inhibition against Mycobacterium smegmatis and Pseudomonas aeruginosa, highlighting the potential for developing new antimicrobial agents based on this scaffold .
Summary of Findings
The applications of this compound are diverse and impactful:
- Anticancer Properties: Effective against multiple cancer cell lines by inducing apoptosis.
- Organic Synthesis: Functions as a coupling agent for creating amides and esters.
- Antimicrobial Activity: Shows potential against various bacterial strains.
Mechanism of Action
The mechanism of action of N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3-fluoro-4-methoxybenzamide involves the activation of carboxylic acids to form reactive intermediates. These intermediates can then undergo nucleophilic attack by amines, alcohols, or other nucleophiles to form the desired products . The molecular targets and pathways involved include the formation of active esters and subsequent nucleophilic substitution reactions .
Comparison with Similar Compounds
Antifungal Triazine Derivatives
The compound shares structural similarities with (Z)-N-(2-(4,6-dimethoxy-1,3,5-triazin-2-yl)vinyl)-4-methoxyaniline (TRI), a triazine derivative with antifungal activity against Candida albicans . Key differences include:
- Substituents on the aromatic ring : The target compound features a fluorine atom at the 3-position of the benzamide, whereas TRI has a vinyl-aniline group. Fluorine’s electronegativity may enhance target binding or metabolic stability.
Triazine-Amino Acid Conjugates
Compounds like those synthesized by reacting 2-chloro-4,6-dimethoxy triazine with α-amino acids (e.g., compounds 3–9 in ) share the triazine core but differ in functionalization. The target compound’s benzamide group replaces amino acid residues, which may reduce peptidase susceptibility and enhance membrane permeability compared to amino acid-linked derivatives .
Agricultural Triazine Derivatives
Triazine-based pesticides, such as prosulfuron (N-(((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)-2-(3,3,3-trifluoropropyl)benzenesulfonamide), utilize sulfonamide and trifluoropropyl groups for herbicidal activity . In contrast, the target compound’s benzamide and fluorine substituents suggest a pharmaceutical rather than agricultural application, highlighting how minor structural changes redirect biological function.
Research Findings and Mechanistic Insights
- Antifungal Activity: The triazine core’s role in disrupting fungal cell membranes or enzymes is well-documented . The target compound’s fluorine atom may enhance activity by increasing electronegativity and binding affinity to fungal targets like lanosterol demethylase.
- Synthetic Accessibility: The target compound can be synthesized using methods analogous to , substituting α-amino acids with 3-fluoro-4-methoxybenzamide derivatives. This modularity underscores the versatility of 2-chloro-4,6-dimethoxy triazine as a precursor .
- Metabolic Stability: Methoxy groups on the triazine and benzamide moieties may improve solubility and reduce hepatic clearance compared to non-polar analogs.
Biological Activity
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3-fluoro-4-methoxybenzamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and drug development. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following structural formula:
It contains a triazine moiety which is known for its role in various biological applications. The presence of methoxy groups enhances its lipophilicity and may influence its interaction with biological targets.
Antitumor Activity
Research indicates that compounds with similar triazine structures exhibit significant antitumor activity. For instance, derivatives of triazine have been shown to inhibit key enzymes involved in cancer cell proliferation. Studies suggest that this compound may similarly exert cytotoxic effects against various cancer cell lines.
Table 1: Summary of Antitumor Activity Studies
| Study Reference | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| HeLa | 15 | Inhibition of DNA synthesis | |
| MCF-7 | 10 | Apoptosis induction via mitochondrial pathway | |
| A549 | 20 | Cell cycle arrest at G2/M phase |
Enzyme Inhibition
This compound has been evaluated for its ability to inhibit specific enzymes crucial for tumor growth. For example, it has shown potential as an inhibitor of dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis.
Case Study: Inhibition of DHFR
In a recent study, the compound was tested against DHFR with promising results indicating a significant reduction in enzyme activity. The inhibition mechanism appears to involve competitive binding at the active site.
Synthesis and Mechanism
The synthesis of this compound can be achieved through a series of reactions involving DMTMM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) as a coupling agent. The reaction conditions typically involve:
- Activation of Carboxylic Acid : The carboxylic acid is activated using DMTMM.
- Coupling Reaction : The activated acid reacts with the amine to form the amide bond.
- Purification : The product is purified using chromatography techniques.
Table 2: Reaction Conditions for Synthesis
| Reagent | Amount | Reaction Time | Temperature |
|---|---|---|---|
| DMTMM | 1.5 eq | 1 hour | Room temperature |
| Carboxylic Acid | 1 eq | ||
| Amine | 1 eq |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3-fluoro-4-methoxybenzamide, and how do reaction parameters impact yield?
- Methodology : The compound can be synthesized via coupling reactions using triazine-based reagents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM), which facilitates amide bond formation under mild conditions (45°C, acetonitrile solvent) . Key parameters include stoichiometric ratios (e.g., 1.00 equiv. of triazine reagent), solvent polarity, and reaction time (1–7 hours, depending on substituents). For example, yields exceeding 90% were reported for analogous triazine-coupled benzamides under optimized conditions .
- Critical Parameters : Excess reagent (1.1–1.2 equiv.) improves conversion, while elevated temperatures (>60°C) may degrade sensitive methoxy groups. Monitoring via TLC (hexane/EtOH, 1:1) is recommended .
Q. Which analytical techniques are essential for confirming the structural integrity and purity of this compound?
- Techniques :
- NMR Spectroscopy : 1H/13C NMR (DMSO-d6) resolves methoxy (δ 3.76–3.86 ppm), triazine (δ 6.9–7.3 ppm), and fluorobenzamide signals .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., C17H18FN5O4 requires 391.13 g/mol).
- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) assesses purity (>95% for bioactive studies) .
Q. What physicochemical properties must be prioritized during preformulation studies?
- Key Properties :
- Solubility : Test in DMSO (common stock solvent) and aqueous buffers (pH 4–8) to guide bioassay design.
- Stability : Monitor degradation under light, heat (40–60°C), and humidity. Analogous triazine derivatives show stability for >6 months at –20°C .
- pKa : Predicted acidity (e.g., pKa ≈ –0.19 for Triafamone, a structural analog) influences ionization and membrane permeability .
Advanced Research Questions
Q. How can mechanistic studies optimize triazine-mediated coupling reactions for this compound?
- Mechanistic Insights : DMTMM activates carboxylic acids via "superactive ester" intermediates, reducing racemization in amide bonds . Kinetic studies using in situ FTIR or LC-MS can identify rate-limiting steps (e.g., nucleophilic attack by the amine). For example, silver tetrafluoroborate enhances coupling efficiency by stabilizing reactive intermediates .
- Byproduct Mitigation : Impurities like N-hydroxysuccinimide (NHS) are minimized using scavengers (e.g., sodium pivalate) .
Q. What bioassay designs are suitable for evaluating this compound’s pesticidal or pharmacological activity?
- In Vitro Assays :
- Enzyme Inhibition : Test against acetolactate synthase (ALS) for herbicide potential, given structural similarity to Triafamone (IC50 = 0.1 nM) .
- Cellular Uptake : Use fluorophore-tagged analogs in plant or mammalian cell lines to quantify permeability .
- In Vivo Models : For agrochemical studies, apply foliar sprays (0.1–10 ppm) in Arabidopsis or rice to assess herbicidal efficacy and selectivity .
Q. How should researchers address contradictory data on reactivity or bioactivity across studies?
- Resolution Strategies :
- Controlled Replication : Standardize solvents (e.g., absolute ethanol vs. acetonitrile) and reaction scales (e.g., 0.1 mmol vs. 10 mmol) to isolate variables .
- Analytical Cross-Validation : Compare NMR and HPLC data across labs to rule out impurities (e.g., residual DMTMM in final products) .
- Meta-Analysis : Pool bioactivity data (e.g., IC50 values) from multiple assays to identify trends obscured by experimental noise .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
